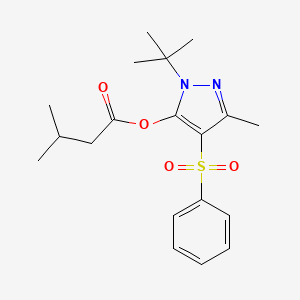

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate

Description

The compound 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate (CAS: 851081-56-6) is a pyrazole derivative characterized by a benzenesulfonyl substituent at the 4-position, a tert-butyl group at the 1-position, and a 3-methylbutanoate ester at the 5-position of the pyrazole ring. Its molecular formula is C₁₉H₂₆N₂O₄S, with a molecular weight of 378.4857 g/mol . The benzenesulfonyl group introduces strong electron-withdrawing properties, while the branched 3-methylbutanoate ester contributes to lipophilicity.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-13(2)12-16(22)25-18-17(14(3)20-21(18)19(4,5)6)26(23,24)15-10-8-7-9-11-15/h7-11,13H,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOADMYNSVIPUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)CC(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Addition of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the benzenesulfonyl group.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Core Structural Features

Below is a comparative analysis of key structural differences:

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Sulfonyl vs. Sulfanyl Groups

- Analogs : Most analogs (e.g., ) feature a phenylsulfanyl (S–) group, which is less electron-withdrawing and may reduce oxidative stability but improve lipophilicity.

Ester Modifications

- The target’s 3-methylbutanoate ester is a branched aliphatic chain, contributing to moderate lipophilicity (predicted logP ~4–5).

- Analogs like 2-methoxybenzoate () and 3-fluorobenzoate () esters introduce aromaticity and polar functional groups (e.g., methoxy, fluoro), altering solubility and metabolic pathways.

Steric and Electronic Effects

Physicochemical Properties (Inferred)

- Lipophilicity : The target’s aliphatic ester and sulfonyl group likely result in a logP ~4.5–5.0, comparable to the 4.76 logP of .

- Solubility : The sulfonyl group may improve aqueous solubility relative to sulfanyl analogs due to increased polarity, though this is offset by the bulky tert-butyl group.

Key Research Findings and Gaps

Crystallography : Tools like SHELX could resolve the target’s crystal structure, leveraging hydrogen-bonding patterns (e.g., sulfonyl interactions) for stability analysis.

Biological Data: No direct evidence links the target compound to specific therapeutic applications, unlike . Comparative in vitro studies are needed.

Metabolism : The branched ester in the target may slow hydrolysis compared to aromatic esters in , extending half-life.

Biological Activity

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

The chemical structure of this compound features a pyrazole ring substituted with a benzenesulfonyl group and a tert-butyl moiety. The molecular formula is with a molecular weight of approximately 351.44 g/mol. The compound's properties, such as logP and polar surface area, suggest good membrane permeability, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N2O4S |

| Molecular Weight | 351.44 g/mol |

| LogP | 3.859 |

| Polar Surface Area | 86.735 Ų |

Antioxidant Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby influencing biological processes such as inflammation and cell proliferation. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which plays a role in maintaining acid-base balance in the body.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of various sulfonamide derivatives, it was found that this compound demonstrated significant radical scavenging activity in vitro. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and showed IC50 values comparable to standard antioxidants like ascorbic acid.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with cyclooxygenase (COX) enzymes. The results indicated that it could serve as a selective COX-2 inhibitor, suggesting its potential use in managing inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.

- Enzyme Binding : The sulfonamide moiety can form hydrogen bonds with active sites on target enzymes, inhibiting their function.

- Cell Signaling Modulation : By influencing pathways related to inflammation and oxidative stress, this compound may modulate cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.